molecular formula C19H19N5O2S B2621826 N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396785-94-6

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No. B2621826
CAS RN: 1396785-94-6
M. Wt: 381.45
InChI Key: ZFESEIGEGKDPPL-UHFFFAOYSA-N
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Description

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide, also known as compound X, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound X belongs to the class of pyridazine derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

The exact mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X is not fully understood. However, it has been proposed that N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. Moreover, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
Compound X has been shown to possess potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. In preclinical studies, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit angiogenesis by suppressing the migration and proliferation of endothelial cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in lab experiments is its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. Moreover, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to possess a favorable pharmacokinetic profile, including good oral bioavailability and low toxicity. However, one of the main limitations of using N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the development and application of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in cancer cells and inflammatory disorders. Secondly, clinical trials are needed to evaluate the safety and efficacy of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X in humans. Thirdly, the development of novel formulations and delivery systems may improve the solubility and bioavailability of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X. Fourthly, the combination of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X with other anti-cancer or anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the identification of biomarkers that predict the response to N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X may facilitate the personalized treatment of cancer and inflammatory disorders.
Conclusion
In conclusion, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X is a novel small molecule drug that possesses potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and angiogenesis-related diseases. Further studies are needed to elucidate the exact mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X and its potential clinical applications.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitrothiazole with 3-bromoaniline, followed by the reaction of the resulting intermediate with 6-chloropyridazine-3-carboxylic acid. The final step involves the addition of morpholine to the reaction mixture, resulting in the formation of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and angiogenesis-related diseases. In preclinical studies, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide X has been shown to inhibit angiogenesis by suppressing the migration and proliferation of endothelial cells.

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-20-17(12-27-13)14-3-2-4-15(11-14)21-19(25)16-5-6-18(23-22-16)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFESEIGEGKDPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

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